3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
3,5-dibromo-1-[(3-bromophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3N3/c10-7-3-1-2-6(4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTORMHCQEGYKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C(=NC(=N2)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 1-[(3-Bromophenyl)methyl]-1H-1,2,4-Triazole
Bromination of the triazole ring is complicated by competing reactivity at multiple nitrogen sites. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) has been explored for analogous systems. For instance, the patent CN113651762A demonstrates bromination at the 5-position of 1-methyl-1,2,4-triazole using dibromomethane and n-butyllithium under cryogenic conditions (−78°C). Adapting this approach, bromination of 1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole would require:
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Deprotonation : Use of a strong base (e.g., LDA or n-BuLi) to generate a reactive triazolide intermediate.
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Electrophilic quenching : Introduction of bromine via dibromomethane or molecular bromine.
However, achieving regioselective dibromination at positions 3 and 5 remains challenging due to the electronic equivalence of the triazole’s nitrogen atoms. Computational studies suggest that electron-withdrawing substituents (e.g., the 3-bromobenzyl group) may direct bromination to specific positions.
Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole
A more reliable route involves alkylating commercially available 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) with 3-bromobenzyl bromide. This method avoids regioselectivity issues associated with late-stage bromination.
Reaction Conditions and Optimization
The alkylation proceeds via nucleophilic substitution, requiring deprotonation of the triazole’s NH group. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | NaH (2.2 equiv) | 78% yield |
| Solvent | DMF, anhydrous | 85% conversion |
| Temperature | 60°C, 12 hours | Minimal byproducts |
| Stoichiometry | 1:1.1 (triazole:alkylating agent) | Prevents over-alkylation |
Mechanistic Insights :
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Deprotonation by NaH generates a triazolide ion, which attacks the electrophilic benzyl carbon.
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Polar aprotic solvents (DMF, THF) stabilize the ionic intermediates, enhancing reaction rates.
Example Procedure :
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Combine 3,5-dibromo-1H-1,2,4-triazole (1.0 equiv, 2.56 g, 10 mmol) and NaH (2.2 equiv, 0.53 g, 22 mmol) in dry DMF (50 mL) under N₂.
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Add 3-bromobenzyl bromide (1.1 equiv, 2.48 g, 11 mmol) dropwise at 0°C.
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Warm to 60°C and stir for 12 hours.
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Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc 4:1).
Yield : 72–78% (3.82–4.12 g); Purity : >95% (HPLC).
Alternative Pathways and Comparative Analysis
One-Pot Synthesis via Cycloaddition
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route but requires pre-functionalized building blocks:
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Azide precursor : 3-Bromobenzyl azide (from 3-bromobenzyl bromide and NaN₃).
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Alkyne precursor : 3,5-Dibromo-1-propargyl-1H-1,2,4-triazole.
While this method ensures regioselectivity, the instability of 3,5-dibromo-1-propargyltriazole limits its practicality.
Halogen Exchange Reactions
Metal-halogen exchange (e.g., using Grignard reagents) has been attempted to introduce bromine post-alkylation. However, competing side reactions (e.g., ring-opening) reduce yields to <30%.
Challenges and Mitigation Strategies
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Regioselectivity : Competing alkylation at N2 or N4 positions can occur. Using bulky bases (e.g., LDA) or directing groups (e.g., trimethylsilyl) improves selectivity.
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Purification : Silica gel chromatography effectively separates mono- and di-alkylated byproducts.
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Scale-up : Continuous-flow reactors enhance heat transfer and reduce reaction times by 40%.
Industrial and Environmental Considerations
Large-scale production prioritizes atom economy and solvent recovery. The alkylation route exhibits a favorable E-factor (3.2 vs. 8.7 for bromination pathways). Green solvents (2-methyl-THF) and catalytic bases (DBU) are under investigation to reduce waste .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole involves its interaction with molecular targets and pathways in biological systems. The bromine atoms and triazole ring contribute to its reactivity and ability to form stable complexes with various biomolecules. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Molecular Weight : Bulky substituents (e.g., benzyl groups) increase molecular weight significantly compared to smaller groups like methyl or butenyl .
- Physicochemical Properties : The 4-fluorobenzyl analog exhibits higher density (1.98 g/cm³) and boiling point (441.6°C) due to halogen-enhanced molecular interactions .
- Synthetic Utility : Methyl and tetrahydropyranyl derivatives are widely used as intermediates, suggesting the 3-bromophenylmethyl variant may similarly serve in multistep syntheses .
Biological Activity
3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole is a synthetic compound belonging to the triazole class, characterized by its unique structure which includes bromine substitutions and a bromophenylmethyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C9H6Br3N3
- CAS Number : 1240573-84-5
- Structure :
- The triazole ring contains three nitrogen atoms.
- Bromine atoms are located at the 3 and 5 positions.
- A bromophenylmethyl group is attached at the 1 position.
Synthetic Routes
The synthesis of this compound typically involves a reaction between 3,5-dibromo-1H-1,2,4-triazole and 3-bromobenzyl bromide in the presence of a base like potassium carbonate, often utilizing dimethylformamide (DMF) as a solvent under elevated temperatures to enhance yield and purity.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The compound's structure allows it to interact with bacterial enzymes and receptors, potentially disrupting their function.
Case Studies on Antimicrobial Activity
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In Vitro Studies :
- Compounds with similar triazole structures have been tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition zones ranging from 14 mm to 22 mm against strains like Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentration (MIC) values were determined for various derivatives; for instance, some exhibited MICs as low as 5 µg/mL against resistant strains .
- Mechanism of Action :
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound has potential applications in treating fungal infections due to its ability to inhibit ergosterol synthesis in fungal cell membranes.
Research Findings
- Studies have shown that triazole derivatives can effectively inhibit various fungal pathogens. For example, compounds with similar structures demonstrated antifungal activity against Candida albicans and Aspergillus species with promising results in terms of MIC values .
Anticancer Potential
Emerging research suggests that triazoles may also possess anticancer properties. The unique structural features of this compound may enhance its ability to bind to cancer-related targets.
Case Studies on Anticancer Activity
- Cell Line Studies :
- Mechanism of Action :
- The anticancer activity is hypothesized to involve interference with cellular signaling pathways and induction of oxidative stress within cancer cells.
Toxicological Assessment
Preliminary assessments indicate a need for comprehensive toxicological studies to evaluate safety profiles before clinical applications can be considered.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,5-Dibromo-1-[(3-bromophenyl)methyl]-1H-1,2,4-triazole?
- Methodological Answer : The compound can be synthesized via alkylation of 3,5-dibromo-1H-1,2,4-triazole with 3-bromobenzyl bromide. Key steps include refluxing in polar aprotic solvents (e.g., DMSO or ethanol) with catalytic acetic acid, followed by crystallization using water-ethanol mixtures. Reaction time (e.g., 12–18 hours) and stoichiometric ratios (1:1 molar ratio of triazole to benzyl halide) are critical for maximizing yield (typically 60–65%) .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- 1H/13C NMR : Confirm substitution patterns and aromatic proton environments.
- X-ray diffraction : Resolve bromine atom positions and torsional angles using SHELX for refinement .
- Elemental analysis : Verify purity (>98%) and moisture content (<0.5%) .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer : Implement strict protocols:
- Use fume hoods to avoid inhalation of toxic vapors.
- Wear nitrile gloves and eye protection due to bromine’s corrosive properties.
- Store in dry, ventilated areas away from ignition sources, as brominated compounds may decompose exothermically .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
- Methodological Answer : Employ SHELXL for high-resolution refinement and ORTEP-3 for visualizing thermal ellipsoids and intermolecular interactions (e.g., halogen bonding between bromine atoms and adjacent phenyl rings). For twinned crystals, use SHELXD for dual-space structure solution .
Q. What strategies address contradictions in biological activity data for triazole derivatives?
- Methodological Answer :
- Dose-response assays : Quantify antimicrobial activity using the disc diffusion method on Mueller Hinton agar, correlating zone-of-inhibition diameters with substituent electronegativity (e.g., bromine vs. nitro groups) .
- Statistical analysis : Apply ANOVA to differentiate activity variations caused by substituent position (e.g., 3-bromophenyl vs. 4-methoxyphenyl) .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?
- Methodological Answer :
- Computational modeling : Perform DFT calculations to map electrostatic potentials and identify bromine’s role in π-stacking interactions.
- Comparative synthesis : Replace the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity and bioavailability .
Q. What mechanistic insights explain nucleophilic substitution reactions in brominated triazoles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
